PF-562271 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

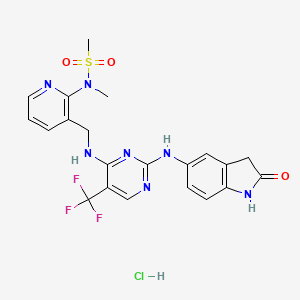

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEBZJWSAAWCAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF3N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-562271 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signaling pathways downstream of integrins and growth factor receptors, regulating essential cellular processes such as cell survival, proliferation, migration, and invasion.[4][5] Due to the overexpression and activation of FAK in a variety of human cancers, it has emerged as a significant target for anticancer drug development.[4][6][7] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

PF-562271 exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the catalytic activity of these kinases.[1][8] This direct inhibition blocks the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[4][6] By disrupting FAK autophosphorylation, PF-562271 effectively abrogates the downstream signaling cascades that promote cell motility, survival, and proliferation.[4][8]

Quantitative Inhibitory Activity

The inhibitory potency of PF-562271 has been characterized in various assays, demonstrating high affinity for its primary targets.

| Target | Assay Type | IC50 | Reference(s) |

| FAK | Cell-free | 1.5 nM | [1][2][3][9] |

| Pyk2 | Cell-free | 14 nM (or 13 nM) | [2][3][9] |

| FAK (phospho-FAK) | Cell-based | 5 nM | [1][2][9] |

| FAK (Y397) | Cell-based | 10-30 nM | [7] |

| CDK2/E, CDK5/p35, CDK1/B, CDK3/E | Recombinant enzyme | 30-120 nM | [2] |

Cellular and In Vivo Effects

Preclinical studies have demonstrated the significant anti-tumor activity of PF-562271 across a range of cancer models.

| Model System | Effect | Dosage/Concentration | Reference(s) |

| Pancreatic Ductal Adenocarcinoma (PDA) cells | Inhibited migration to IGF-I and collagen, and invasion in response to serum.[10] Reduced migration of cancer-associated fibroblasts and macrophages.[10] | 0.1 µmol/L | [10] |

| A431 cells | Complete inhibition of collective cell invasion into collagen gels.[1] | 250 nM | [1] |

| Ewing sarcoma cell lines | Impaired cell viability. | Average IC50 of 2.4 µM | [2] |

| PC3-M xenografts | 45% tumor growth inhibition.[1] | 50 mg/kg p.o. bid | [1] |

| BxPc3 xenografts | 86% tumor growth inhibition.[1] | 50 mg/kg p.o. bid | [1] |

| PC3M-luc-C6 subcutaneous xenografts | 62% tumor growth inhibition after 2 weeks.[5] | 25 mg/kg PO BID 5x/wk | [5] |

| PC3M-luc-C6 metastasis model | Significant reduction in metastatic growth.[5] | 25 mg/kg PO BID 5x/wk | [5] |

| Orthotopic pancreatic cancer model | Reduced tumor growth, invasion, and metastases.[10] Decreased number of tumor-associated macrophages and fibroblasts.[10][11] | Not specified | [10][11] |

| Glioblastoma (in combination with TMZ) | In vitro: Reduced viability, cell cycle progression, invasion, and invadopodia formation.[12] In vivo: Reduced tumor size and invasive margins, increased apoptosis, and increased survival.[12] | In vitro: 16 nM; In vivo: 50 mg/kg orally | [12] |

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway and Inhibition by PF-562271

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cellagentech.com [cellagentech.com]

- 4. scbt.com [scbt.com]

- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. malotilate.com [malotilate.com]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]

PF-562271: A Technical Guide to a Dual FAK and Pyk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-562271 (also known as VS-6062), a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK and Pyk2 are non-receptor tyrosine kinases that are critical mediators of signaling pathways involved in cell survival, proliferation, migration, and invasion. Their overexpression and activation are frequently associated with tumor progression and metastasis, making them attractive targets for cancer therapy.[1][2] This document details the biochemical and cellular activity of PF-562271, summarizes its in vivo efficacy in preclinical models, provides detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Biochemical and Cellular Activity

PF-562271 demonstrates high potency against FAK and Pyk2 with significant selectivity over other kinases.[3][4] The following tables summarize the key quantitative data on the inhibitory activity of PF-562271.

Table 1: Biochemical Activity of PF-562271 [3][5][6][7]

| Target | Assay Type | IC50 (nM) |

| FAK | Cell-free kinase assay | 1.5 |

| Pyk2 | Cell-free kinase assay | 13-14 |

| Fyn | In vitro kinase assay | 277 |

| CDK1/B | Recombinant enzyme assay | 30-120 |

| CDK2/E | Recombinant enzyme assay | 30-120 |

| CDK3/E | Recombinant enzyme assay | 30-120 |

| CDK5/p35 | Recombinant enzyme assay | 30-120 |

Table 2: Cellular Activity of PF-562271 [3][5][8]

| Cell Line/Assay | Endpoint | IC50 |

| Inducible cell-based assay | Phospho-FAK (Y397) inhibition | 5 nM |

| Pancreatic ductal adenocarcinoma (PDA) cells (MPanc-96, MAD08-608) | Maximal inhibition of FAK Y397 phosphorylation | 0.1 - 0.3 µM |

| FAK WT cells | Cell proliferation (2D culture) | 3.3 µM |

| FAK-/- cells | Cell proliferation (2D culture) | 2.08 µM |

| FAK kinase-deficient (KD) cells | Cell proliferation (2D culture) | 2.01 µM |

| Ewing sarcoma cell lines (average of 7 lines) | Cell viability (3-day treatment) | 2.4 µM |

| TC32 (Ewing sarcoma) | Cell viability | 2.1 µM |

| A673 (Ewing sarcoma) | Cell viability | 1.7 µM |

In Vivo Efficacy in Preclinical Models

PF-562271 has demonstrated significant anti-tumor activity in various human subcutaneous xenograft models.[3]

Table 3: In Vivo Efficacy of PF-562271 in Xenograft Models [3][9][10][11]

| Tumor Model | Cell Line | Dose and Schedule | Maximum Tumor Growth Inhibition (%) |

| Prostate Cancer | PC-3M | 25-50 mg/kg, twice daily | 78-94 |

| Breast Cancer | BT474 | 25-50 mg/kg, twice daily | 78-94 |

| Pancreatic Cancer | BxPc3 | 25-50 mg/kg, twice daily | 78-94 |

| Colon Cancer | LoVo | 25-50 mg/kg, twice daily | 78-94 |

| Prostate Cancer (subcutaneous) | PC3M-luc-C6 | 25 mg/kg, PO BID, 5x/wk for 2 weeks | 62 |

| Pancreatic Cancer (orthotopic) | MPanc-96 | 33 mg/kg, twice daily for 2 weeks | 46 |

Signaling Pathways

FAK and Pyk2 are key components of intracellular signaling cascades initiated by integrins and growth factor receptors. Their inhibition by PF-562271 disrupts these pathways, leading to reduced cell migration, proliferation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PF-562271.

FAK/Pyk2 Kinase Assay (Cell-Free)

This protocol describes a method to determine the in vitro inhibitory activity of PF-562271 against FAK and Pyk2 kinases.

Materials:

-

Purified activated FAK kinase domain (amino acids 410-689)

-

Purified activated Pyk2 kinase domain

-

ATP

-

Poly(Glu, Tyr) substrate (p(Glu/Tyr))

-

Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)

-

PF-562271

-

Anti-phospho-tyrosine (PY20) antibody

-

HRP-conjugated goat anti-mouse IgG antibody

-

HRP substrate

-

2 M H₂SO₄ (Stop solution)

-

96-well plates

Procedure:

-

In a 96-well plate, add the purified activated FAK or Pyk2 kinase domain, 50 µM ATP, and 10 µg per well of p(Glu/Tyr) substrate in kinase buffer.

-

Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 µM with 1/2-log dilutions. Each concentration should be tested in triplicate.

-

Incubate the plate for 15 minutes at room temperature.

-

To detect phosphorylation of the p(Glu/Tyr) substrate, add a general anti-phospho-tyrosine (PY20) antibody.

-

Following a wash step, add an HRP-conjugated secondary antibody.

-

After another wash step, add the HRP substrate.

-

Stop the reaction by adding 2 M H₂SO₄.

-

Read the absorbance at 450 nm using a plate reader.

-

Determine the IC50 values using the Hill-Slope Model.[3]

Cellular Proliferation Assay (Sulforhodamine B - SRB)

This protocol outlines a method to assess the effect of PF-562271 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

PF-562271

-

Trichloroacetic acid (TCA), 25% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris buffer (10 mM, pH 10.5)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates and allow them to attach for 48 hours.

-

Treat the cells with various concentrations of PF-562271 for 72 hours.

-

Fix the cells by adding ice-cold 25% TCA solution and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Resuspend the bound dye in 10 mM Tris buffer.

-

Read the absorbance at 540 nm.

-

Calculate the IC50 values using appropriate software such as GraphPad Prism.[3]

Western Blot for FAK Phosphorylation

This protocol describes the detection of FAK phosphorylation at tyrosine 397 (Y397) in cell lysates to confirm the cellular activity of PF-562271.

Materials:

-

Cancer cell lines

-

PF-562271

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

Procedure:

-

Treat cultured cells with PF-562271 at various concentrations and for desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against phospho-FAK (Y397).

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK to ensure equal loading.[8]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of PF-562271 in a subcutaneous xenograft model.

Materials:

-

Human tumor cell lines

-

Immunocompromised mice (e.g., athymic nude mice)

-

PF-562271 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human tumor cells into the flank of immunocompromised mice.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer PF-562271 orally at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily). The control group receives the vehicle.

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for the planned duration of the study.

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis, such as immunohistochemistry.[3]

Conclusion

PF-562271 is a potent dual inhibitor of FAK and Pyk2 with demonstrated efficacy in preclinical models of various cancers. Its ability to inhibit key signaling pathways involved in tumor growth, survival, and metastasis makes it a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is warranted.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

PF-562271 Hydrochloride: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor targeting Focal Adhesion Kinase (FAK).[1] This technical guide provides an in-depth overview of its target selectivity, detailing its inhibitory activity against its primary targets and a broader range of kinases. The information presented herein is intended to support researchers and drug development professionals in their investigation and application of this compound.

Data Presentation: Quantitative Inhibitory Activity

The target selectivity of PF-562271 has been characterized through various in vitro assays, revealing high potency for FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] The compound demonstrates significant selectivity for FAK over Pyk2 and is markedly less active against a wide panel of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[2][3]

| Target Kinase | IC50 (nM) | Assay Type | Notes |

| FAK | 1.5 | Cell-free recombinant enzyme assay | Primary target, demonstrating high potency.[2][3] |

| Pyk2 | 13 - 14 | Cell-free recombinant enzyme assay | Approximately 10-fold less potent than for FAK.[2][3] |

| FAK (phosphorylated) | 5 | Cell-based assay | Potent inhibition of FAK autophosphorylation in a cellular context.[2][3] |

| CDK1/B | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |

| CDK2/E | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |

| CDK3/E | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |

| CDK5/p35 | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |

Table 1: In vitro inhibitory activity of PF-562271 against primary targets and selected off-targets.

PF-562271 exhibits over 100-fold selectivity against a majority of other tested protein kinases.[3] This high degree of selectivity is crucial for minimizing off-target effects and for the precise dissection of FAK- and Pyk2-mediated signaling pathways in research settings.

Experimental Protocols

The determination of the inhibitory activity of PF-562271 relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of this inhibitor.

In Vitro FAK Kinase Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant kinase.

Materials:

-

Purified, activated FAK kinase domain (e.g., amino acids 410-689)

-

Kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)

-

Substrate: Poly(Glu, Tyr) 4:1 random peptide polymer

-

ATP (Adenosine triphosphate)

-

This compound (or other test compound)

-

Anti-phospho-tyrosine (pTyr) antibody (e.g., PY20)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG)

-

HRP substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of PF-562271 at various concentrations (e.g., 1/2-log dilutions starting from 1 µM). Each concentration should be tested in triplicate.

-

Kinase Reaction Setup: In a suitable microplate, combine the purified activated FAK kinase domain with the Poly(Glu, Tyr) substrate in the kinase buffer.

-

Inhibitor Addition: Add the serially diluted PF-562271 or vehicle control (e.g., DMSO) to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.

-

Incubation: Incubate the reaction mixture for 15 minutes at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation:

-

Stop the reaction.

-

Detect the phosphorylation of the Poly(Glu, Tyr) substrate using an ELISA-based method.

-

Coat the wells with the reaction mixture.

-

Add the anti-phospho-tyrosine primary antibody.

-

Incubate and wash.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add the HRP substrate and allow the color to develop.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable model (e.g., Hill-Slope Model).[3]

Kinase Selectivity Profiling

Broad kinase selectivity is often assessed using commercially available screening services, such as the KinaseProfiler™ service. These services typically employ radiometric or luminescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.

General Workflow:

-

Compound Submission: The test compound (PF-562271) is submitted to the screening service at a specified concentration (e.g., 1 µM).

-

Assay Performance: The service provider performs in vitro kinase assays for a large panel of purified kinases. These assays typically measure the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate or utilize luminescence-based detection of ATP consumption.

-

Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition.

-

Reporting: A comprehensive report is generated, detailing the percentage of inhibition for each kinase in the panel, allowing for the assessment of the compound's selectivity profile.

Mandatory Visualization

The following diagrams illustrate the primary signaling pathway affected by PF-562271 and a generalized workflow for determining kinase inhibitor selectivity.

Caption: FAK Signaling Pathway Inhibition by PF-562271.

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

References

PF-562271: A Technical Guide to a Potent ATP-Competitive Reversible Inhibitor of Focal Adhesion Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271, also known as VS-6062, is a potent, orally bioavailable, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signaling pathways downstream of integrins and growth factor receptors, thereby regulating cellular processes such as adhesion, migration, proliferation, and survival.[3][4] Upregulation of FAK is observed in numerous human cancers and is often associated with increased malignancy and metastatic potential.[3][4] Consequently, FAK has emerged as a promising therapeutic target for anticancer drug development.[3] This technical guide provides an in-depth overview of PF-562271, including its mechanism of action, biochemical and cellular activity, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing the phosphorylation of these kinases and subsequent activation of downstream signaling cascades.[4] This inhibition of FAK autophosphorylation at tyrosine 397 (Y397) is a key event that disrupts the recruitment and activation of other signaling molecules, including Src family kinases, PI3K, and MAPK.[4][5] The downstream effects of FAK inhibition by PF-562271 include the suppression of tumor cell migration, proliferation, and survival.[4]

Data Presentation

Table 1: In Vitro Kinase and Cell-Based Assay Data

| Target/Assay | IC₅₀ (nM) | Cell Line/Assay Conditions | Reference |

| FAK (recombinant enzyme) | 1.5 | ATP-competitive kinase assay | [1][2] |

| Pyk2 (recombinant enzyme) | 13 - 14 | ATP-competitive kinase assay | [1][2] |

| FAK (cell-based) | 5 | Inducible cell-based assay measuring phospho-FAK | [1] |

| CDK1/B | 30 - 120 | Recombinant enzyme assay | [1] |

| CDK2/E | 30 - 120 | Recombinant enzyme assay | [1] |

| CDK3/E | 30 - 120 | Recombinant enzyme assay | [1] |

| CDK5/p35 | 30 - 120 | Recombinant enzyme assay | [1] |

Table 2: In Vitro Cell Viability Data

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

| Ewing Sarcoma Cell Lines (average) | 2.4 (after 3 days) | Not specified | [1] |

| TC32 (Ewing Sarcoma) | 2.1 | Not specified | [1] |

| A673 (Ewing Sarcoma) | 1.7 | Not specified | [1] |

| FAK WT | 3.3 | 2D culture | [2] |

| FAK -/- | 2.08 | 2D culture | [2] |

| FAK Kinase-Deficient (KD) | 2.01 | 2D culture | [2] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| PC-3M (Prostate) | 25-50 mg/kg twice daily | 78 - 94 | [2] |

| BT474 (Breast) | 25-50 mg/kg twice daily | 78 - 94 | [2] |

| BxPc3 (Pancreatic) | 25-50 mg/kg twice daily | 78 - 94 | [2] |

| LoVo (Colon) | 25-50 mg/kg twice daily | 78 - 94 | [2] |

| PC3M-luc-C6 (Prostate, subcutaneous) | 25 mg/kg PO BID, 5x/wk for 2 weeks | 62 | [3][6] |

Table 4: Clinical Trial Data (Phase 1)

| Parameter | Value | Study Population | Reference |

| Recommended Phase II Dose (RP2D) | 125 mg twice per day with food | Advanced non-hematologic malignancies | [7] |

| Midazolam Cₘₐₓ increase | 60% | Subgroup of patients | [7] |

| Midazolam AUC increase | > 2-fold | Subgroup of patients | [7] |

Experimental Protocols

Recombinant FAK Kinase Assay

This assay measures the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.

Materials:

-

Purified, activated FAK kinase domain

-

ATP

-

Random peptide polymer of Glu and Tyr (p(Glu/Tyr))

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)

-

PF-562271

-

Anti-phospho-tyrosine (PY20) antibody

-

HRP-conjugated secondary antibody

-

HRP substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

96-well plates

-

Plate reader

Procedure:

-

In a 96-well plate, add the purified FAK kinase domain to the kinase buffer.

-

Add the substrate, p(Glu/Tyr), to each well.

-

Add serially diluted PF-562271 to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate for a specified time (e.g., 15 minutes) at an appropriate temperature (e.g., room temperature or 30°C).

-

Stop the reaction.

-

Detect the level of substrate phosphorylation using a primary anti-phospho-tyrosine antibody.

-

Add an HRP-conjugated secondary antibody.

-

Add the HRP substrate and allow the color to develop.

-

Stop the color development with a stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay assesses the effect of PF-562271 on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PF-562271

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach for 48 hours.

-

Treat the cells with a range of concentrations of PF-562271. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 3 days).

-

Fix the cells by adding ice-cold TCA solution.

-

Wash the plates with water and air-dry.

-

Stain the cells with SRB solution.

-

Wash the plates with 1% acetic acid to remove unbound dye and air-dry.

-

Solubilize the bound dye with Tris buffer.

-

Read the absorbance at 540 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot for FAK Phosphorylation

This method is used to assess the effect of PF-562271 on FAK autophosphorylation in a cellular context.

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

PF-562271

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FAK Y397, anti-total FAK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of PF-562271 for a specified time.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of PF-562271 in a mouse xenograft model.

Materials:

-

Human cancer cell line (e.g., PC3M-luc-C6)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional)

-

PF-562271 formulation for oral administration

-

Vehicle control

-

Calipers

-

Bioluminescent imaging system (if using luciferase-expressing cells)

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PF-562271 (e.g., 25 mg/kg) or vehicle control orally, twice daily (BID), five days a week.

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2) at regular intervals.

-

If using luciferase-expressing cells, perform bioluminescent imaging to monitor tumor burden.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).

-

Calculate the percentage of tumor growth inhibition compared to the control group.

Mandatory Visualization

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Caption: General experimental workflow for the evaluation of PF-562271.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

PF-562271 Hydrochloride: A Technical Guide for Cancer Progression Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With significant selectivity for FAK over other kinases, PF-562271 has emerged as a critical tool in cancer research, demonstrating preclinical efficacy in reducing tumor growth, invasion, and metastasis.[4][5][6] This technical guide provides an in-depth overview of PF-562271, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in their investigation of its therapeutic potential.

Mechanism of Action

PF-562271 exerts its anti-tumor effects primarily through the inhibition of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][6] FAK is often overexpressed and activated in various human cancers, correlating with a more invasive and aggressive phenotype.[3][6][7] By binding to the ATP pocket of FAK and Pyk2, PF-562271 blocks their catalytic activity, thereby preventing the autophosphorylation of FAK at tyrosine 397 (Y397).[4][8] This phosphorylation event is critical for the recruitment and activation of downstream signaling molecules, including those in the PI3K/Akt and MAPK/ERK pathways, which are central to cancer progression.[2][9] Inhibition of this cascade leads to decreased cell migration, proliferation, and survival of cancer cells.[2]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of PF-562271

| Target/Assay | IC50 Value | Cell Line(s) | Reference |

| FAK (catalytic activity) | 1.5 nM | - | [1][3] |

| Pyk2 (catalytic activity) | 14 nM | - | [1][3] |

| FAK (cell-based autophosphorylation) | 5 nM | Inducible cell-based assay | [1][3] |

| FAK Y397 Autophosphorylation | 10-30 nM | Fibroblasts, epithelial cells, prostate, ovarian, and pancreatic cancer cells | [10] |

| Cell Proliferation (2D cultures) | 2.01-3.3 µM | FAK WT, FAK-/-, FAK kinase-deficient (KD) cells | [1] |

| Cell Viability | Average of 2.4 µM | Seven Ewing sarcoma cell lines | [11] |

Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models

| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Prostate Cancer | PC-3M | 25 mg/kg, PO, BID | 78-94% | [1] |

| Breast Cancer | BT474 | 25-50 mg/kg, PO, BID | 78-94% | [1] |

| Pancreatic Cancer | BxPc3 | 25-50 mg/kg, PO, BID | 78-94% | [1] |

| Colon Cancer | LoVo | 25-50 mg/kg, PO, BID | 78-94% | [1] |

| Prostate Cancer (subcutaneous) | PC3M-luc-C6 | 25 mg/kg, PO, BID (5x/wk) | 62% | [12] |

| Glioblastoma | C57Bl/6-GL261 | 50 mg/kg, PO, once daily (in combination with Temozolomide) | Significant reduction in tumor size | [13] |

Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream pathways that regulate key cellular processes involved in cancer progression. PF-562271 acts by directly inhibiting the kinase activity of FAK.

FAK Signaling Pathway and Inhibition by PF-562271.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of PF-562271.

In Vitro Cell Viability/Proliferation Assay

This protocol is adapted from studies investigating the effect of PF-562271 on cancer cell proliferation.[1][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare a 2X serial dilution of PF-562271 in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression analysis.

Western Blot Analysis of FAK Phosphorylation

This protocol is based on methodologies used to confirm the on-target effect of PF-562271.[8][13]

Objective: To assess the inhibitory effect of PF-562271 on FAK autophosphorylation at Y397.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of PF-562271 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PF-562271 in a subcutaneous xenograft model.[1][12]

Workflow for an In Vivo Xenograft Study with PF-562271.

Objective: To determine the effect of PF-562271 on tumor growth in a mouse xenograft model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (often resuspended in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer PF-562271 orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives the vehicle solution.

-

Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: Continue the treatment for a predefined period (e.g., 2-3 weeks) or until the tumors in the control group reach a predetermined size limit.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

-

Efficacy Calculation: Calculate the tumor growth inhibition (TGI) as follows: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion

This compound is a well-characterized and selective inhibitor of FAK and Pyk2 that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its ability to inhibit key signaling pathways involved in cell migration, proliferation, and survival makes it a valuable tool for cancer progression research. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of FAK inhibition in oncology. Further investigation, including combination therapies and exploration of its effects on the tumor microenvironment, will continue to delineate the clinical utility of PF-562271 and similar FAK inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

The FAK/Pyk2 Axis: A Critical Regulator of Cell Migration and Survival

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that form a distinct subfamily crucial for integrating signals from the extracellular matrix and growth factor receptors. This technical guide provides a comprehensive overview of the FAK/Pyk2 signaling axis, detailing its pivotal roles in orchestrating cell migration and survival. We delve into the core signaling pathways, present quantitative data from key experimental findings in structured tables, and provide detailed experimental protocols for assays essential to the study of FAK and Pyk2. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the FAK/Pyk2 axis in diseases characterized by aberrant cell migration and survival, such as cancer.

Introduction

Focal Adhesion Kinase (FAK) and its closely related homolog, Proline-rich Tyrosine Kinase 2 (Pyk2), are central players in the intricate signaling networks that govern fundamental cellular processes.[1] FAK is ubiquitously expressed and has been extensively studied for its role in mediating signals from integrins and growth factor receptors to control cell motility, proliferation, and survival.[2] Pyk2, while sharing structural similarity with FAK, exhibits a more restricted expression pattern, primarily in the central nervous system and hematopoietic cells, and is notably activated by stimuli that elevate intracellular calcium levels.[3]

Both kinases are characterized by a central kinase domain flanked by large N- and C-terminal domains, which contain multiple protein-protein interaction motifs.[1] A key event in their activation is autophosphorylation (at Tyr397 in FAK and Tyr402 in Pyk2), which creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] This interaction leads to the full activation of FAK/Pyk2 and the subsequent phosphorylation of numerous downstream substrates, thereby initiating a cascade of signaling events that regulate the cytoskeleton, gene expression, and apoptosis.

Given their significant roles in promoting cell migration and survival, both FAK and Pyk2 are frequently overexpressed and hyperactivated in various cancers, correlating with increased malignancy, metastasis, and poor prognosis.[5] This has positioned the FAK/Pyk2 axis as an attractive target for therapeutic intervention. This guide aims to provide a detailed technical resource on the FAK/Pyk2 axis, summarizing key quantitative data, outlining experimental methodologies, and visualizing complex signaling pathways.

Core Signaling Pathways

The FAK/Pyk2 axis integrates signals from various cell surface receptors to modulate cell migration and survival through a complex network of downstream pathways.

Cell Migration

FAK and Pyk2 are master regulators of cell migration. Upon activation by integrin clustering at sites of cell-matrix adhesion, FAK recruits and phosphorylates a host of signaling and adaptor proteins, including p130Cas and paxillin.[2] This leads to the activation of small GTPases of the Rho family, such as RhoA, Rac1, and Cdc42, which are critical for regulating the actin cytoskeleton dynamics required for cell movement.[6][7] FAK-mediated signaling promotes the formation of lamellipodia and filopodia, the turnover of focal adhesions, and the generation of contractile forces necessary for cell propulsion.[6] Pyk2 can also contribute to cell migration, in some contexts compensating for the loss of FAK.[8] However, its role can be cell-type specific, and in some instances, it may not fully rescue FAK-deficient migration phenotypes.[8]

Cell Survival

The FAK/Pyk2 axis plays a crucial role in promoting cell survival, primarily by suppressing apoptosis. A key mechanism is the activation of the PI3K/Akt signaling pathway.[9] Activated FAK can directly bind to the p85 subunit of PI3K, leading to the production of PIP3 and the subsequent activation of Akt.[9] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9, and promotes the activity of anti-apoptotic proteins like Bcl-2. FAK signaling can also activate the MAPK/ERK pathway, which contributes to cell survival by regulating the expression of survival-related genes.[1] In some cellular contexts, Pyk2 has been shown to induce apoptosis, suggesting a differential and context-dependent role for these two kinases in regulating cell fate.[10]

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the role of the FAK/Pyk2 axis in cell migration and survival.

Table 1: Effect of FAK/Pyk2 Inhibition on Cell Migration and Invasion

| Cell Line | Assay Type | Treatment | Concentration | Effect on Migration/Invasion | Reference |

| RKO (Colon Carcinoma) | Wound Healing | FAK siRNA | - | Significant suppression of migrational potency | [11] |

| RKO (Colon Carcinoma) | Transwell | FAK siRNA | - | Significant suppression of migrational potency | [11] |

| MDA-MB-231 (Breast Cancer) | 3D Matrix Invasion | FAK siRNA | - | Average invasion depth reduced from 123.9 µm to 31.5 µm | [1] |

| FAK wt/wt MEFs | 3D Matrix Invasion | Pyk2 siRNA | - | Mean invasion depth reduced from 113.5 µm to 25.3 µm | [1] |

| Neuroblastoma (SK-N-BE(2)) | Transwell Invasion | FAK inhibitor | Not specified | ~75% decrease in invasion | [5] |

| Neuroblastoma (SK-N-AS) | Transwell Invasion | FAK inhibitor | Not specified | ~50% decrease in invasion | [5] |

| Colon Carcinoma (HCT-116) | Transwell Invasion | FAK inhibitor | Not specified | ~70% decrease in invasion | [5] |

Table 2: Effect of FAK/Pyk2 Inhibition on Cell Survival and Apoptosis

| Cell Line | Treatment | Concentration | Effect on Survival/Apoptosis | Reference |

| Ovarian Cancer Cells (OVISE) | PF-562,271 (FAK/Pyk2 inhibitor) | 0.01 - 10 µM | Dose-dependent inhibition of FAK and Pyk2 autophosphorylation | [12] |

| Ovarian Cancer Cells | PF-562,271 + ABT-737 (Bcl-2/Bcl-xL inhibitor) | 5 µM / 1 µM | Synergistic induction of apoptosis (cleaved caspase-3, -8, PARP) | [12] |

| K562 (Leukemia) | 4-DMOCP | IC50 | 2.15-fold increase in caspase-3 activity after 72h | [13] |

| KG1-a (Leukemia) | 4-DMOCP | IC50 | 1.41-fold increase in caspase-3 activity after 72h | [13] |

| Rat-1 Fibroblasts | Pyk2 overexpression | - | Apoptotic index of 0.8-0.84 (vs. 0.13 for FAK) | [14] |

Table 3: IC50 Values of FAK/Pyk2 Inhibitors

| Inhibitor | Target(s) | Cell Line | Assay | IC50 | Reference |

| PF-573,228 | FAK | MDA-MB-468 (TNBC) | Cell Viability | ~1 µM | [15] |

| PF-431,396 | FAK/Pyk2 | MDA-MB-468 (TNBC) | Cell Viability | ~0.1 µM | [15] |

| Defactinib (VS-6063) | FAK/Pyk2 | CLL cells | Cell Viability | Dose-dependent effect | [16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the FAK/Pyk2 axis are provided below.

In Vitro Kinase Assay

This assay measures the enzymatic activity of FAK or Pyk2 and the inhibitory potential of test compounds.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the kinase activity.[17]

-

Materials:

-

Purified recombinant FAK or Pyk2 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[18]

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test inhibitor or vehicle control (e.g., DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control.

-

Add 2 µl of FAK/Pyk2 enzyme solution.

-

Add 2 µl of a substrate/ATP mixture.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.[17]

-

Immunoprecipitation and Western Blotting

This protocol is used to analyze the phosphorylation status and protein-protein interactions of FAK and Pyk2.

-

Principle: An antibody specific to the protein of interest (FAK or Pyk2) is used to isolate it from a cell lysate. The isolated protein and its binding partners can then be detected by Western blotting.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies (e.g., anti-FAK, anti-Pyk2, anti-phospho-FAK(Y397), anti-phospho-Pyk2(Y402))

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with the primary antibody overnight at 4°C with gentle rocking.

-

Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.

-

Collect the beads by centrifugation and wash the pellet multiple times with lysis buffer.[19]

-

Resuspend the pellet in SDS sample buffer and boil to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the desired primary and secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.[17]

-

Wound Healing (Scratch) Assay

This assay assesses the effect of FAK/Pyk2 modulation on collective cell migration.

-

Principle: A scratch is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.

-

Materials:

-

Culture plates (e.g., 12-well)

-

Pipette tip (e.g., 1 mm)

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a culture plate to achieve a confluent monolayer.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Gently wash the cells to remove detached cells and replenish with fresh medium containing the test compound or vehicle.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[17]

-

Measure the width of the scratch at different time points to quantify the rate of wound closure.

-

Transwell Migration/Invasion Assay

This assay measures the chemotactic migration or invasion of cells through a porous membrane.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix component (e.g., Matrigel).

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel (for invasion assays)

-

Chemoattractant (e.g., serum-containing medium)

-

Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

-

-

Procedure:

-

(For invasion assay) Coat the upper surface of the Transwell insert with Matrigel and allow it to solidify.

-

Add chemoattractant to the lower chamber.

-

Resuspend cells in serum-free medium and seed them into the upper chamber.

-

Incubate for a suitable period (e.g., 16-48 hours) to allow for migration/invasion.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells under a microscope to quantify migration/invasion.

-

Conclusion and Future Directions

The FAK/Pyk2 axis represents a critical signaling hub that translates extracellular cues into cellular responses governing migration and survival. The wealth of data implicating this axis in cancer progression has spurred significant interest in developing inhibitors that target these kinases. While several FAK inhibitors have entered clinical trials, challenges such as acquired resistance and the compensatory roles of Pyk2 highlight the need for more sophisticated therapeutic strategies.

Future research will likely focus on developing dual FAK/Pyk2 inhibitors or combination therapies that target parallel survival pathways to overcome resistance. A deeper understanding of the distinct and overlapping functions of FAK and Pyk2 in different cellular contexts will be crucial for designing more effective and personalized treatments. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of the FAK/Pyk2 axis and to develop novel therapeutic interventions for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. FAK Differentially Mechanoregulates Cell Migration during Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential regulation of Pyk2 and focal adhesion kinase (FAK). The C-terminal domain of FAK confers response to cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of RhoA Activity by Adhesion Molecules and Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyk2 and Src‐family protein‐tyrosine kinases compensate for the loss of FAK in fibronectin‐stimulated signaling events but Pyk2 does not fully function to enhance FAK− cell migration | The EMBO Journal [link.springer.com]

- 9. PYK2 antibody (17592-1-AP) | Proteintech [ptglab.com]

- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Induction of Apoptosis after Expression of PYK2, a Tyrosine Kinase Structurally Related to Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. promega.com [promega.com]

- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on PF-562271 Hydrochloride and its Modulation of the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). The document delves into its mechanism of action and its significant impact on the tumor microenvironment (TME), with a focus on its potential as an anti-neoplastic and anti-angiogenic agent.

Core Mechanism of Action

This compound is a synthetic, orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of FAK and, to a lesser extent, PYK2.[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways initiated by integrins and growth factor receptors, which are crucial for cell proliferation, migration, adhesion, and survival.[3][4] Upregulated in numerous tumor types, FAK is implicated in tumor cell invasion, proliferation, and migration.[1][3]

PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[4][5] This initial phosphorylation event is a critical step for the recruitment and activation of other signaling proteins, such as Src family kinases, which further phosphorylate FAK at other sites to create a fully active signaling complex.[6] By inhibiting FAK phosphorylation, PF-562271 effectively blocks downstream signaling cascades, including the ERK, JNK/MAPK, and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of PF-562271 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of PF-562271

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| Recombinant FAK | 1.5 nM | Cell-free assay | [7][8] |

| Recombinant PYK2 | 14 nM | Cell-free assay | [7][8] |

| FAK Phosphorylation | 5 nM | Cell-based assay | [9] |

| FAK Phosphorylation (EC50) | 93 ng/mL | In vivo (tumor-bearing mice) | [10] |

| Cell Proliferation (FAK WT) | 3.3 µM | Mouse Embryonic Fibroblasts | [8] |

| Cell Proliferation (FAK-/-) | 2.08 µM | Mouse Embryonic Fibroblasts | [8] |

| Cell Proliferation (FAK KD) | 2.01 µM | Mouse Embryonic Fibroblasts | [8] |

| MV-4-11 Cell Growth | 0.2766 µM | Human Leukemia Cell Line | [8] |

| SW982 Cell Growth | 0.3282 µM | Human Sarcoma Cell Line | [8] |

| KM12 Cell Growth | 0.38557 µM | Human Colon Cancer Cell Line | [8] |

Table 2: In Vivo Tumor Growth Inhibition by PF-562271

| Tumor Model | Treatment Dose | Tumor Growth Inhibition | Reference |

| BxPc3 Pancreatic Xenograft | 50 mg/kg p.o. bid | 86% | [9] |

| PC3-M Prostate Xenograft | 50 mg/kg p.o. bid | 45% | [9] |

| PC-3M, BT474, BxPc3, LoVo | 25-50 mg/kg twice daily | 78% to 94% | [8] |

| MAD08-608 Pancreatic Tumors | 33 mg/kg twice daily | 59% ± 15% reduction | [3][7] |

Modulation of the Tumor Microenvironment

PF-562271 significantly alters the TME by targeting not only the tumor cells but also the surrounding stromal and immune cells.[7] This dual action makes it a promising agent for overcoming the protective niche that tumors often create.

3.1. Impact on Cancer-Associated Fibroblasts (CAFs) and Macrophages

Studies have shown that PF-562271 treatment leads to a significant reduction in the number of tumor-associated macrophages and cancer-associated fibroblasts (CAFs) within the tumor.[5][7] This effect is not merely a consequence of reduced tumor size, as treatment with the cytotoxic agent gemcitabine, which also reduces tumor volume, does not result in a similar decrease in these stromal cell populations.[3] The inhibition of FAK activity by PF-562271 directly blocks the migration of macrophages and fibroblasts towards tumor cell-conditioned media.[3][7]

3.2. Effects on Angiogenesis

PF-562271 has demonstrated anti-angiogenic properties. In a chicken chorioallantoic membrane (CAM) assay, a low concentration of 1 nM PF-562271 was sufficient to block bFGF-stimulated blood vessel angiogenesis.[9] The combination of PF-562271 with other agents like sunitinib (B231) has been shown to inhibit both angiogenesis and tumor aggressiveness more effectively than single-agent therapy.[7]

3.3. Immunomodulatory Effects on T-Cells

PF-562271 also exhibits immunomodulatory effects, particularly on T-cell function. It has been shown to impair the activation of primary human and mouse CD4+ T cells.[6] The inhibitor disrupts T-cell receptor (TCR) signaling-induced adhesion to intercellular adhesion molecule-1 (ICAM-1) and reduces the interaction between T-cells and antigen-presenting cells (APCs).[6] While this may seem counterintuitive for an anti-cancer agent, these findings suggest that PF-562271 could have therapeutic applications in autoimmune diseases.[6] In the context of cancer, this highlights the complexity of TME modulation and the need for further investigation into the overall impact on anti-tumor immunity, potentially in combination with immunotherapies.[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of FAK Inhibition by PF-562271

Caption: FAK signaling cascade and the inhibitory action of PF-562271.

Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for evaluating PF-562271 in an orthotopic pancreatic cancer mouse model.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should refer to the specific publications for fine details and optimizations.

5.1. Western Blot Analysis for FAK Phosphorylation

-

Cell Culture and Treatment: Plate human pancreatic ductal adenocarcinoma (PDA) cell lines (e.g., MPanc-96, MAD08-608) and incubate until they reach 70-80% confluency.[7] Treat cells with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 µmol/L) or vehicle control (DMSO) for a specified duration.[3][7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FAK (Y397) overnight at 4°C.[3][7] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK to confirm equal loading.[6]

5.2. Transwell Migration Assay

-

Cell Preparation: Culture tumor cells, macrophages, or fibroblasts and starve them in serum-free media for several hours prior to the assay.

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add chemoattractant (e.g., IGF-I, EGF, or tumor cell-conditioned media) to the lower chamber.[7]

-

Cell Seeding: Resuspend the starved cells in serum-free media with or without PF-562271 (e.g., 0.1 µmol/L) and seed them into the upper chamber of the Transwell insert.[7]

-

Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

5.3. Orthotopic Tumor Model and Immunohistochemistry

-

Animal Model: Use immunocompromised mice (e.g., nude mice).

-

Tumor Cell Implantation: Surgically implant human PDA cells (e.g., MPanc-96) into the pancreas of the mice.[7][13]

-

Treatment: After tumors are established, treat the mice with PF-562271 (e.g., 33 mg/kg, twice daily via oral gavage), gemcitabine, or a combination.[7][14]

-

Tissue Processing: At the end of the treatment period, euthanize the mice and harvest the tumors. Fix the tumors in formalin and embed them in paraffin.

-

Immunohistochemistry:

-

Cut 5 µm sections from the paraffin-embedded tumor blocks.

-

Perform antigen retrieval using a citrate (B86180) buffer.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate sections with primary antibodies against markers of interest, such as:

-

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the signal with a DAB substrate and counterstain with hematoxylin.

-

-

Image Analysis: Capture images of the stained sections and quantify the number of positive cells or the stained area using image analysis software.

Conclusion

This compound is a potent FAK inhibitor that demonstrates significant anti-tumor activity through a dual mechanism: direct inhibition of tumor cell proliferation and migration, and modulation of the tumor microenvironment. Its ability to reduce the infiltration of immunosuppressive and pro-tumorigenic cells like macrophages and CAFs makes it a compelling candidate for further investigation, particularly in combination with other therapeutic modalities such as immunotherapy and traditional chemotherapy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of PF-562271.

References

- 1. Facebook [cancer.gov]

- 2. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Development of PF-562271: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and angiogenesis.[1][2] Its overexpression and activation are correlated with the invasive and metastatic phenotype of many human cancers, making it a compelling therapeutic target.[1][3] This document provides a detailed technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of PF-562271, complete with quantitative data, experimental methodologies, and pathway diagrams.

Discovery and Mechanism of Action

PF-562271 was developed by Pfizer as a selective inhibitor of FAK.[4] It acts as a reversible, ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing the autophosphorylation at tyrosine 397 (Y397), a critical step for FAK activation and the recruitment of downstream signaling effectors.[2][5] Inhibition of FAK disrupts its ability to mediate signals from the extracellular matrix and growth factors, thereby impeding tumor cell migration, proliferation, and survival.[1] The compound demonstrates approximately 10-fold greater selectivity for FAK over Pyk2 and over 100-fold selectivity against a broad panel of other protein kinases.[3][6][7]

Signaling Pathway

FAK acts as a crucial node in cellular signaling. Upon integrin clustering or growth factor receptor activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This phosphosite serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK. This full activation of FAK leads to the engagement of multiple downstream pathways, including the PI3K/Akt and MAPK/ERK cascades, promoting cell survival, proliferation, and migration. PF-562271 directly inhibits the initial autophosphorylation step, effectively shutting down this signaling cascade.

Quantitative Data

The potency and efficacy of PF-562271 have been characterized through extensive in vitro and in vivo studies.

In Vitro Activity

| Target/Assay | IC50 | Notes | Reference |

| FAK (cell-free) | 1.5 nM | ATP-competitive inhibition | [3][6][7] |

| Pyk2 (cell-free) | 14 nM | ~10-fold less potent than for FAK | [3][6][7] |

| Fyn (cell-free) | 277 nM | Example of selectivity | [8] |

| p-FAK (Y397) (cell-based) | 5 - 30 nM | Dose-dependent inhibition in various cell lines | [3][6][9] |

| Cell Proliferation (PC3-M) | 3.3 µM | G1 arrest observed | [6][7] |

| Cell Proliferation (MV-4-11) | 0.2766 µM | Growth inhibition | [6] |

In Vivo Efficacy in Xenograft Models

| Tumor Model | Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |

| PC-3M (Prostate) | 25 mg/kg BID | p.o. | 62% | [10][11] |

| BxPc3 (Pancreatic) | 50 mg/kg BID | p.o. | 86% | [7] |

| BT474 (Breast) | 25-50 mg/kg BID | p.o. | 78-94% | [6] |

| LoVo (Colon) | 25-50 mg/kg BID | p.o. | 78-94% | [6] |

| H125 (Lung) | 25 mg/kg BID | p.o. | 44% | [12] |

Clinical Pharmacokinetics (Phase I)

| Parameter | Value | Notes | Reference |

| MTD/RP2D | 125 mg BID | Maximum Tolerated Dose / Recommended Phase II Dose with food | [13][14] |

| Pharmacokinetics | Nonlinear | Dose- and time-dependent; auto-inhibition of CYP3A | [13][14][15] |

| Steady State | Reached within 1 week | Multiple oral doses | [13][14] |

| CYP3A Inhibition | Potent | Increased midazolam exposure >2-fold | [13][14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of PF-562271.

Preclinical Evaluation Workflow

The preclinical assessment of PF-562271 followed a standard drug discovery pipeline, progressing from initial biochemical assays to cellular characterization and finally to in vivo efficacy models.

References

- 1. Facebook [cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to PF-562271 Hydrochloride: A Dual FAK/Pyk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction